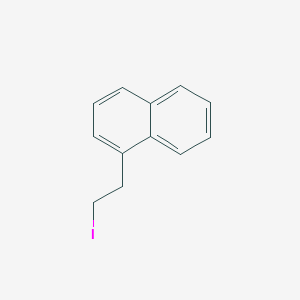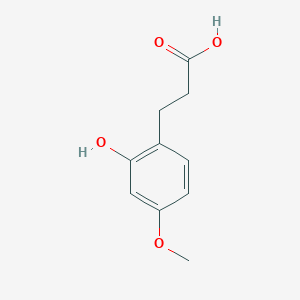
3-(2-Hydroxy-4-methoxyphenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Hydroxy-4-methoxyphenyl)propanoic acid is an organic compound with the molecular formula C10H12O4. It is also known as 4-Methoxymelilotic acid. This compound is a phenolic acid, which means it contains a phenol group (a hydroxyl group attached to a benzene ring) and a carboxylic acid group. It is a derivative of hydroxycinnamic acid and is found in various plants.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-(2-Hydroxy-4-methoxyphenyl)propanoic acid can be synthesized through several methods. One common method involves the esterification of 2-hydroxy-4-methoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product . Another method involves the demethylation of a precursor compound using sodium ethanethiolate, followed by esterification with ethanol and hydrochloric acid .
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale esterification and decarboxylation processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Hydroxy-4-methoxyphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are commonly used.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted phenolic acids depending on the nucleophile used.
Applications De Recherche Scientifique
3-(2-Hydroxy-4-methoxyphenyl)propanoic acid has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 3-(2-Hydroxy-4-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. One key target is the GPR41 receptor, which plays a crucial role in lipid metabolism and anti-obesity effects . The compound activates this receptor, leading to the stimulation of lipid catabolism pathways and improvement of hepatic steatosis . Additionally, it inhibits prostaglandin E2 production, which contributes to its anti-inflammatory properties .
Comparaison Avec Des Composés Similaires
3-(2-Hydroxy-4-methoxyphenyl)propanoic acid can be compared with other similar compounds such as:
3-(4-Hydroxy-3-methoxyphenyl)propanoic acid:
2-(4-Methylphenyl)propanoic acid: Known for its use as an intermediate in the synthesis of various pharmaceuticals.
3-(2-Methoxyphenyl)propanoic acid: Another phenolic acid with different substitution patterns on the benzene ring, leading to variations in its chemical reactivity and biological activity.
These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
21144-17-2 |
|---|---|
Formule moléculaire |
C10H12O4 |
Poids moléculaire |
196.20 g/mol |
Nom IUPAC |
3-(2-hydroxy-4-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C10H12O4/c1-14-8-4-2-7(9(11)6-8)3-5-10(12)13/h2,4,6,11H,3,5H2,1H3,(H,12,13) |
Clé InChI |
CGWRDLSMEFSEDN-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)CCC(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


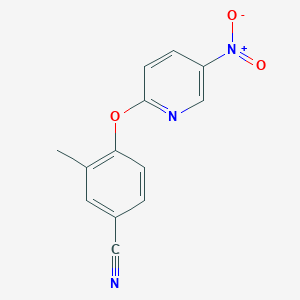
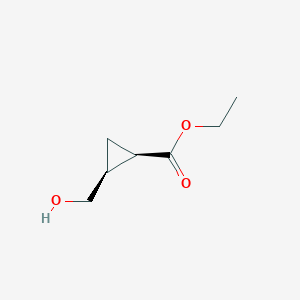


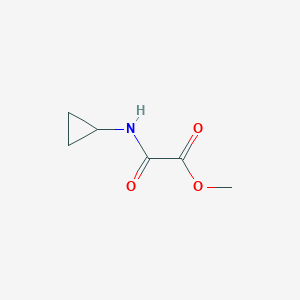
![1-([3-Chloro-2-[(pyrrolidin-1-yl)carbonyl]phenyl]methyl)piperazine](/img/structure/B13887414.png)
![Methyl 8-bromoimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B13887422.png)
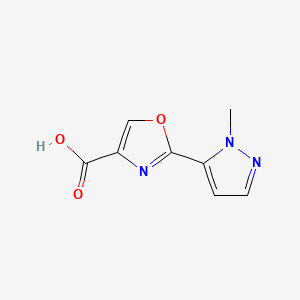
![4-Chloro-6-methyl-2-phenylpyrrolo[2,3-d]pyrimidine-7-carboxylic acid tert-butyl ester](/img/structure/B13887431.png)
![[(2S)-1-benzyl-2-methyl-pyrrolidin-2-yl]methanol](/img/structure/B13887434.png)
![4-(cyclobutylamino)-2-[4-(dimethylamino)anilino]pyrimidine-5-carboxamide](/img/structure/B13887440.png)

![N-[(2-chloro-4-morpholin-4-ylthieno[2,3-d]pyrimidin-6-yl)methyl]-N-methylacetamide](/img/structure/B13887462.png)
